molecular formula C17H18N4O2S B12159107 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(thiomorpholin-4-yl)propan-1-one

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(thiomorpholin-4-yl)propan-1-one

Cat. No.: B12159107
M. Wt: 342.4 g/mol
InChI Key: FECBVBPGWCXFRJ-UHFFFAOYSA-N
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Description

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(thiomorpholin-4-yl)propan-1-one is a complex organic compound that features an indole ring, an oxadiazole ring, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(thiomorpholin-4-yl)propan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole ring can undergo oxidation reactions, often leading to the formation of indole-2,3-diones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Amines.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. For example, derivatives of indole and oxadiazole rings have shown promise as inhibitors of enzymes like monoamine oxidase .

Medicine

Medicinally, this compound is being investigated for its potential therapeutic effects. Compounds with similar structures have been found to exhibit anti-inflammatory, antibacterial, and anticancer activities .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(thiomorpholin-4-yl)propan-1-one exerts its effects is primarily through its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(thiomorpholin-4-yl)propan-1-one apart is the presence of the thiomorpholine moiety, which can impart unique chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-thiomorpholin-4-ylpropan-1-one

InChI

InChI=1S/C17H18N4O2S/c22-16(21-7-9-24-10-8-21)4-3-15-19-17(20-23-15)13-2-1-12-5-6-18-14(12)11-13/h1-2,5-6,11,18H,3-4,7-10H2

InChI Key

FECBVBPGWCXFRJ-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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